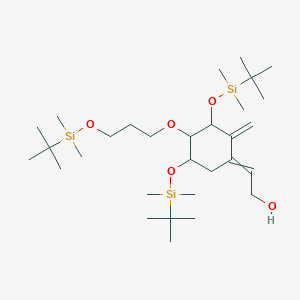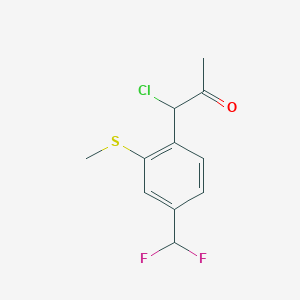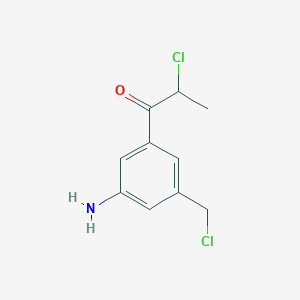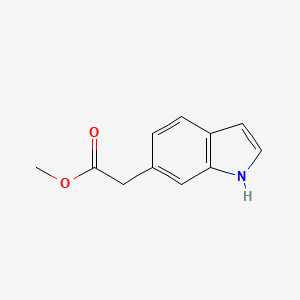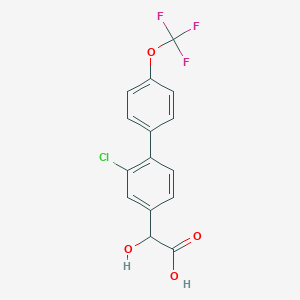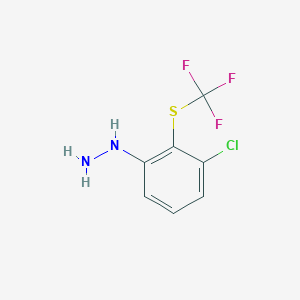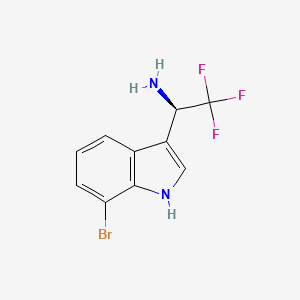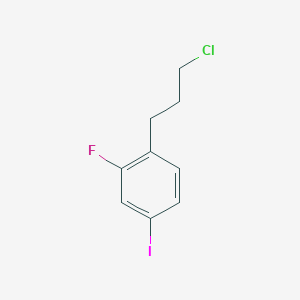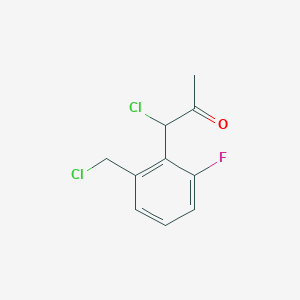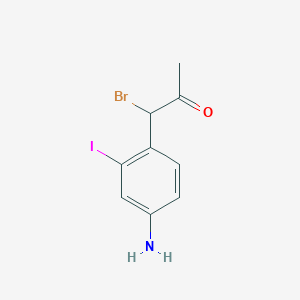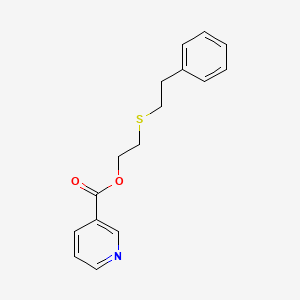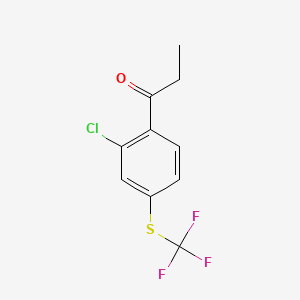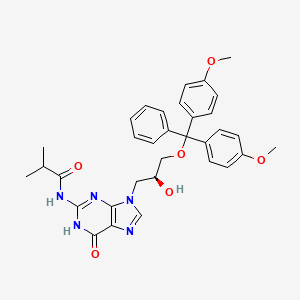
(s)-9-(3-(4,4'-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine is a synthetic compound often used in the field of nucleic acid chemistry. This compound is particularly significant due to its role in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.
Vorbereitungsmethoden
The synthesis of (s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine involves several steps. The starting material is typically guanine, which undergoes a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of anhydrous solvents and specific catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine involves its incorporation into oligonucleotides. The dimethoxytrityl group protects the hydroxyl group during synthesis, preventing unwanted reactions. Once the oligonucleotide is synthesized, the DMT group is removed under acidic conditions, allowing the oligonucleotide to function properly . The isobutyryl group provides additional stability and specificity to the compound, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
(s)-9-(3-(4,4’-Dimethoxytrityloxy)-2-hydroxypropyl)-n2-isobutyrylguanine is unique due to its specific functional groups and their arrangement. Similar compounds include:
2,2-bis(ethoxycarbonyl)-3-(4,4’-dimethoxytrityloxy)propyl: This compound has similar protective groups but different substituents, affecting its reactivity and applications.
2-cyano-2-methoxycarbonyl-3-(4,4’-dimethoxytrityloxy)propyl: This compound is used in similar applications but has different stability and reactivity profiles.
2,2-bis(cyano)-3-(4,4’-dimethoxytrityloxy)propyl: This compound is more reactive due to the presence of cyano groups, making it suitable for different types of reactions.
Eigenschaften
Molekularformel |
C33H35N5O6 |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C33H35N5O6/c1-21(2)30(40)36-32-35-29-28(31(41)37-32)34-20-38(29)18-25(39)19-44-33(22-8-6-5-7-9-22,23-10-14-26(42-3)15-11-23)24-12-16-27(43-4)17-13-24/h5-17,20-21,25,39H,18-19H2,1-4H3,(H2,35,36,37,40,41)/t25-/m0/s1 |
InChI-Schlüssel |
JXNUBHGELXFPNQ-VWLOTQADSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


